molecular formula C25H18O5 B8498947 Bis[4-(4-hydroxyphenoxy)phenyl]methanone CAS No. 42592-70-1

Bis[4-(4-hydroxyphenoxy)phenyl]methanone

Cat. No.: B8498947
CAS No.: 42592-70-1
M. Wt: 398.4 g/mol
InChI Key: UDCQWFNLGWCFPK-UHFFFAOYSA-N
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Description

Bis[4-(4-hydroxyphenoxy)phenyl]methanone is a benzophenone derivative featuring two 4-hydroxyphenoxy-substituted phenyl groups attached to a central ketone moiety. Its molecular formula is C₂₅H₁₈O₅, with a molecular weight of 398.41 g/mol. This compound is notable for its role in advanced polymer synthesis, particularly in creating thermally stable and mechanically robust materials. For instance, it serves as a key monomer in the production of Polymer I, synthesized alongside 1,3-dioxolan-2-one and dimethyl terephthalate . Its hydroxyl and ether groups enhance solubility in polar solvents (e.g., DMF, DMSO) and facilitate crosslinking reactions, making it valuable for high-performance coatings and engineering plastics.

Properties

CAS No.

42592-70-1

Molecular Formula

C25H18O5

Molecular Weight

398.4 g/mol

IUPAC Name

bis[4-(4-hydroxyphenoxy)phenyl]methanone

InChI

InChI=1S/C25H18O5/c26-19-5-13-23(14-6-19)29-21-9-1-17(2-10-21)25(28)18-3-11-22(12-4-18)30-24-15-7-20(27)8-16-24/h1-16,26-27H

InChI Key

UDCQWFNLGWCFPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)O)OC4=CC=C(C=C4)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Bis[4-(4-hydroxyphenoxy)phenyl]methanone belongs to a broader class of diaryl methanones. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Key Properties/Applications References
This compound C₂₅H₁₈O₅ Two 4-hydroxyphenoxy groups Polymer synthesis (high thermal stability), solubility in polar solvents
Bis[4-(dimethylamino)phenyl]methanone C₁₇H₁₈N₂O Two 4-(dimethylamino) groups Malachite green degradation intermediate; non-toxic byproducts after microbial breakdown
Bis(4-methoxyphenyl)methanone C₁₅H₁₄O₃ Two 4-methoxy groups UV stabilizer in plastics; lower thermal stability compared to hydroxylated analogs
Bis[4-(trifluoromethyl)phenyl]methanone C₁₅H₈F₆O Two 4-(trifluoromethyl) groups High hydrophobicity; used in fluoropolymer coatings and electronic materials
[4-(4-Hydroxyphenyl)phenyl]phenylmethanone C₁₉H₁₄O₂ One 4-hydroxyphenyl group Intermediate in organic synthesis; limited polymer utility due to mono-functionalization

Key Observations :

Substituent Effects on Solubility: Hydroxyl and methoxy groups (e.g., in this compound and Bis(4-methoxyphenyl)methanone) improve solubility in polar solvents like DMF and ethanol. In contrast, trifluoromethyl groups (e.g., Bis[4-(trifluoromethyl)phenyl]methanone) enhance hydrophobicity, favoring non-polar solvents .

Thermal Stability: this compound exhibits superior thermal stability (decomposition >300°C) compared to Bis(4-methoxyphenyl)methanone (<250°C), attributed to stronger hydrogen bonding from hydroxyl groups .

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